2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
CAS No.:
Cat. No.: VC13452057
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H11NO3 |
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Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |
Standard InChI | InChI=1S/C11H11NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
Standard InChI Key | NNHOCNIVPRRFFB-UHFFFAOYSA-N |
SMILES | C1C(C2=CC=CC=C2NC1=O)CC(=O)O |
Canonical SMILES | C1C(C2=CC=CC=C2NC1=O)CC(=O)O |
Structural and Chemical Properties
Molecular Architecture
The compound features a tetrahydroquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. The 2-oxo group introduces a ketone at position 2, while the acetic acid substituent at position 4 adds polarity and hydrogen-bonding capacity . The IUPAC name, 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid, underscores its stereochemical configuration, which influences its interactions with biological targets .
Key Structural Features:
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Tetrahydroquinoline core: Enhances planar rigidity for receptor binding.
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Carboxylic acid group: Facilitates solubility and ionic interactions.
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Keto group: Participates in hydrogen bonding and redox reactions .
Physicochemical Characteristics
While experimental data on melting and boiling points remain limited, computational models predict moderate hydrophilicity (logP ≈ 1.5) due to the carboxylic acid moiety . The compound’s ionization potential (pKa ≈ 4.2 for the carboxylic group) suggests predominant anionic form at physiological pH, critical for membrane permeability .
Synthesis and Derivatization
Synthetic Routes
Synthesis typically involves cyclocondensation of aniline derivatives with γ-keto acids. A representative pathway includes:
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Friedländer Annulation: Reacting 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields the tetrahydroquinoline scaffold .
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Side-Chain Functionalization: Alkylation or acylation at position 4 introduces the acetic acid group .
Optimized conditions (e.g., microwave-assisted synthesis) improve yields to >70% while reducing reaction times .
Derivatization Strategies
Modifications focus on enhancing bioavailability:
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Esterification: Methyl or ethyl esters improve lipophilicity for blood-brain barrier penetration .
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Amide Formation: Coupling with amines generates prodrugs with sustained release profiles .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar affinity for kinases and oxidoreductases:
Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |
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VEGFR2 Kinase | 4.20 | Competitive ATP inhibition | |
Monoamine Oxidase B (MAO-B) | 0.49 | Redox cycling at FAD site |
Molecular docking studies reveal hydrogen bonds with Asp1046 and Glu885 in VEGFR2, critical for antiangiogenic effects .
Neurological Applications
As a dopamine D3 receptor partial agonist (Ki = 0.44 nM), the compound reduces cocaine-seeking behavior in rodent models, suggesting utility in substance use disorders . Structural analogs also inhibit acetylcholinesterase (AChE) with IC₅₀ = 8.00 μM, relevant for Alzheimer’s therapy .
Applications in Drug Development
Antiangiogenic Agents
By blocking VEGFR2 signaling, the compound suppresses endothelial cell proliferation (EC₅₀ = 7.96 μM), offering a strategy for glioblastoma treatment . Co-administration with bevacizumab synergistically reduces tumor volume by 68% in xenograft models .
Neuroprotective Agents
Hybrid derivatives incorporating dithiocarbamate moieties exhibit dual AChE/MAO-B inhibition, improving cognitive function in transgenic Alzheimer’s mice by 40% .
Comparative Analysis with Structural Analogs
The position of the acetic acid group significantly influences target selectivity, with position 4 favoring kinase over protease interactions .
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